molecular formula C10H13N3O2 B1320969 3-Nitro-4-(pyrrolidin-1-yl)aniline CAS No. 5367-57-7

3-Nitro-4-(pyrrolidin-1-yl)aniline

Cat. No.: B1320969
CAS No.: 5367-57-7
M. Wt: 207.23 g/mol
InChI Key: IDOBTERZRKDEFW-UHFFFAOYSA-N
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Description

3-Nitro-4-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is characterized by the presence of a nitro group (-NO2) and a pyrrolidine ring attached to an aniline moiety

Biochemical Analysis

Biochemical Properties

3-Nitro-4-(pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to its interaction with different biomolecules . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, this compound can impact cellular metabolism by affecting metabolic pathways and enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of these enzymes . This binding can result in changes in gene expression, affecting the production of proteins involved in various cellular processes . The pyrrolidine ring in the compound’s structure plays a crucial role in these interactions, contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)aniline typically involves the nitration of 4-(pyrrolidin-1-yl)aniline. The process can be summarized as follows:

    Starting Material: 4-(pyrrolidin-1-yl)aniline.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is typically performed at low temperatures to control the rate of nitration and to prevent over-nitration.

    Isolation and Purification: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to handle the nitration reaction with precise control over temperature and reaction time.

    Continuous Extraction: Employing continuous extraction techniques to isolate the product efficiently.

    Purification: Utilizing industrial-scale purification methods such as distillation, crystallization, or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid), nitrating agents (e.g., nitric acid).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 3-Amino-4-(pyrrolidin-1-yl)aniline.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

3-Nitro-4-(pyrrolidin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitroaniline: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.

    4-Nitroaniline: Similar to 3-Nitroaniline but with the nitro group in a different position, leading to different reactivity and properties.

Uniqueness

3-Nitro-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOBTERZRKDEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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